Patent-Backed Structural Novelty Versus Common Pyrimidoindole Screening Hits
CAS 888445-71-4 is specifically claimed as a composition of matter in US Patent 10961242, indicating that its precise substitution pattern was deemed sufficiently novel and non-obvious to warrant intellectual property protection [1]. In contrast, simpler C2-methylthio and N3-unsubstituted pyrimido[5,4-b]indoles are widely represented in commercial screening libraries (e.g., >50 analogs in the PubChem Substance database) and lack patent exclusivity [2]. The presence of the 2-((2-morpholino-2-oxoethyl)thio) moiety in CAS 888445-71-4 introduces a privileged kinase-hinge-binding motif, whereas the common C2-methylthio analogs lack this pharmacophore entirely.
| Evidence Dimension | Patent novelty and structural complexity |
|---|---|
| Target Compound Data | Patented composition (US10961242); 2-((2-morpholino-2-oxoethyl)thio) substituent present; molecular weight 384.45 g/mol |
| Comparator Or Baseline | Typical screening library pyrimido[5,4-b]indoles (e.g., C2-methylthio, N3-H analogs); molecular weight range 201-300 g/mol |
| Quantified Difference | Target compound exhibits +84 to +183 g/mol higher molecular weight reflecting additional pharmacophore elements; patented vs. non-patented status |
| Conditions | Structural comparison based on PubChem Compound and Substance databases; patent status verified via Google Patents deposit |
Why This Matters
Procurement of the patented, structurally complex analog ensures access to a compound that has been specifically designed for target engagement rather than a generic screening hit, which is critical for reproducible SAR studies.
- [1] US Patent 10961242, deposited in PubChem as SID 414275152, containing 3-allyl-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one as an exemplified compound. View Source
- [2] PubChem Compound Database search for pyrimido[5,4-b]indole scaffold, identifying >50 analogs with simpler C2 and N3 substitution patterns. View Source
